molecular formula C6H12O3S B1278362 Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester CAS No. 52703-96-5

Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester

Cat. No. B1278362
CAS RN: 52703-96-5
M. Wt: 164.22 g/mol
InChI Key: ZNICVDUAZVFBFJ-UHFFFAOYSA-N
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Description

“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” is a chemical compound that has been used in various studies. It has been used as a methionine supplement in dietary supplementation . It is also known as 2-Hydroxy-4-(methylthio)butyric Acid Isopropyl Ester or HMBi .


Physical And Chemical Properties Analysis

“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” is a light brown liquid. It does not react rapidly with air or water .

Scientific Research Applications

Synthesis and Characterization as Anionic Surfactants

Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester (HMTBA), a commonly used animal feed additive, has been explored for synthesizing anionic surfactants. These surfactants, created by attaching a straight-chain fatty acid containing 12 or 16 carbon atoms to HMTBA, show potential in lowering surface tension and improving wetting performance, which could have practical applications in various industrial processes (Yu et al., 2015).

Role in Synthesizing Glufosinate

HMTBA has been utilized in the synthesis of Glufosinate, an important herbicide. The synthesis involves hydroformylation-amidocarbonylation of methylvinylphosphinate, where HMTBA plays a crucial role in the process, demonstrating its utility in agricultural chemistry (Sakakura et al., 1991).

Applications in Dairy Cow Nutrition

In dairy science, HMTBA has shown significance in improving methionine availability in plasma of dairy cows. This derivative has been tested for its metabolic fate and bioavailability, indicating its potential as a new source of methionine for ruminants, essential for milk protein synthesis (Graulet et al., 2005).

Enhancing Splanchnic Amino Acid Metabolism

Studies have also focused on the effects of HMTBA supplementation on splanchnic amino acid metabolism and essential amino acid mobilization in postpartum transition dairy cows. The research indicates its role in improving the metabolic health and productivity of dairy cows during the critical postpartum period (Dalbach et al., 2011).

Safety And Hazards

“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” is corrosive to the eyes and moderately irritating to the skin .

properties

IUPAC Name

methyl 2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-9-6(8)5(7)3-4-10-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICVDUAZVFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437433
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester

CAS RN

52703-96-5
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-hydroxy-4-(methylsulfanyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of DL, 2-hydroxy-4-methylmercaptobutyric acid calcium salt (2.2 g) in 0.5M HCl (50 mL) was saturated with sodium chloride, extracted exhaustively with EtOAc, which was dried (MgSO4), filtered and concentrated. The residue was dissolved in methanol (10 mL) and trimethylsilyldiazomethane (2M in hexane) was added until the yellow color persisted for 30 min. The reaction was quenched by addition of glacial acetic acid and concentrated. The residue was purified by silica gel chromatography eluting with 30% EtOAc/hexane to give the title compound as a light yellow oil (1.37 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Commercial calcium 2-hydroxy-4-(methylthio)butyrate (20 g, 0.12 mol) was suspended in 250 ml CH2Cl2. CH3OH (15 ml, 0.36 mol) was added and the mixture cooled to 10° C., at which point H2SO4 (3.7 ml, 0.07 mol) was added. An obvious physical change in the slurry was noted. The mixture was heated at reflux for 60 minutes, by which time tlc indicated reaction was nearly complete. As a matter of convenience, the reaction mixture was stirred 64 hours at room temperature, at which time insoluble byproducts were removed by filtration. The filtrate was washed with 150 ml each of saturated NaHCO3 and brine, dried (MgSO4) and stripped to yield title product as an oil; tlc Rf 0.8 (ethyl acetate)0.25 (3:1 hexane:ethyl acetate).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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